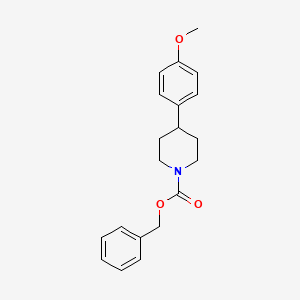

1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine

Description

1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine is a synthetic piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a 4-methoxyphenyl substituent at the 4-position. This compound is frequently utilized as an intermediate in the synthesis of complex heterocycles, including spiroindoles and adamantane-based ureas . Its structural versatility stems from the reactive piperidine nitrogen, which can undergo further functionalization, and the 4-methoxyphenyl group, which influences electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-(4-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-19-9-7-17(8-10-19)18-11-13-21(14-12-18)20(22)24-15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMZVZQDMUTIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901200038 | |

| Record name | Phenylmethyl 4-(4-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127625-95-0 | |

| Record name | Phenylmethyl 4-(4-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127625-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 4-(4-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, bases, and catalysts to facilitate the desired transformations .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to remove the benzyloxycarbonyl protecting group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, platinum). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound 1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine , also known as Z-4-(4-methoxyphenyl)piperidine, is a versatile chemical with significant applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug development. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets.

Case Study: Opioid Receptor Agonists

Research indicates that derivatives of piperidine compounds exhibit affinity for opioid receptors, suggesting potential applications in pain management therapies. Studies have shown that modifications to the piperidine structure can yield compounds with improved analgesic properties while minimizing side effects associated with traditional opioids.

Organic Synthesis

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its benzyloxycarbonyl (Z) group is particularly useful for protecting amines during chemical reactions.

Case Study: Synthesis of Peptide Derivatives

In peptide synthesis, Z-protected amino acids are widely used to prevent unwanted reactions at the amine group. The use of this compound allows for the selective coupling of peptides, facilitating the development of complex peptide structures with therapeutic potential.

Biological Research

The compound is also employed in biological studies to investigate enzyme interactions and protein binding affinities. Its methoxy group enhances lipophilicity, which can influence biological activity.

Case Study: Enzyme Inhibition Studies

Inhibitors derived from this compound have been evaluated for their ability to modulate enzyme activity, particularly in cancer research where targeting specific pathways can lead to effective therapies. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in tumor growth.

Interaction Pathways

- Opioid Receptors : Activation of these receptors leads to analgesic effects.

- Enzymatic Pathways : Inhibition or activation of enzymes can alter metabolic processes relevant to disease states.

Mechanism of Action

The mechanism of action of 1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active piperidine moiety, which can then interact with its target. The methoxyphenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Key Observations :

- The Cbz group enhances stability during synthetic processes, as seen in spiroindole synthesis .

- 4-Methoxyphenyl substituents contribute to electronic modulation but are less critical than piperidine ring substitutions (e.g., 3,5-dimethyl groups in Compound 6p) for target engagement .

Table 2: Impact of Substituent Modifications on Activity

Critical Findings :

- 3,5-Dimethylpiperidine is essential for maintaining nanomolar potency in RORγ inhibitors, likely due to optimal steric and electronic interactions .

- Spatial orientation of the piperidine group significantly impacts binding affinity, as demonstrated in benzohomoadamantane-ureas .

Physicochemical and Conformational Properties

- Molecular Weight: The target compound (C19H21NO3, MW = 311.38 g/mol) is lighter than analogues like 1-[bis(4-methoxyphenyl)methyl]piperidine (MW = 311.42 g/mol), which may improve solubility .

Biological Activity

1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activity. This compound features a benzyloxycarbonyl group and a methoxyphenyl group, which contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis typically involves multi-step reactions starting from simpler organic compounds. Key methods include:

- Oxidation : Using reagents like potassium permanganate.

- Reduction : Employing catalysts such as palladium on carbon (Pd/C).

- Substitution : Introducing functional groups via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active piperidine moiety. This active form is capable of modulating various biological processes, potentially influencing pathways involved in neurological functions and other therapeutic areas .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various assays:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes relevant to drug metabolism and disease pathways, such as dipeptidyl peptidase-4 (DPP-4) which is crucial in glucose metabolism .

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its role in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the methoxy group on the phenyl ring appears to enhance binding affinity and selectivity towards target enzymes compared to similar compounds lacking this substitution .

| Compound | IC50 (nM) | Notes |

|---|---|---|

| This compound | TBD | Active against DPP-4 |

| 1-Benzyloxycarbonylpiperidine | TBD | Lacks methoxy group |

| 4-(4-Methoxyphenyl)piperidine | TBD | No benzyloxycarbonyl group |

Case Study 1: DPP-4 Inhibition

In a study exploring DPP-4 inhibitors, compounds structurally similar to this compound were synthesized and evaluated. The most potent inhibitors demonstrated IC50 values in the low nanomolar range, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective potential of this compound in models of neurodegenerative diseases. Results indicated that it could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting applications in Alzheimer's disease therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves coupling reactions between piperidine derivatives and benzyloxycarbonyl-protected intermediates. For example, benzyl chloroformate is often used under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyloxycarbonyl group . Variations in substituents (e.g., methoxyphenyl groups) require careful selection of coupling agents and catalysts, as described in the synthesis of structurally similar compounds like (4-isopropylphenyl)(piperidin-4-yl)methanone derivatives using CHCl₃/MeOH solvent systems . Yield optimization depends on temperature control, stoichiometric ratios, and purification via column chromatography or recrystallization.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry, as demonstrated in studies of benzoylpiperidine derivatives . High-Performance Liquid Chromatography (HPLC) with retention time and peak area analysis (e.g., 95% purity at 254 nm) ensures purity . Elemental analysis (C, H, N percentages) and mass spectrometry further validate molecular composition. Discrepancies in elemental analysis (e.g., ±0.3% deviation) should be resolved by cross-referencing with spectroscopic data .

Q. What safety precautions are recommended during handling and storage?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, as the compound may cause skin/eye irritation . Work in a fume hood to avoid inhalation of vapors. Store in a sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers and moisture . Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental elemental analysis data?

- Methodological Answer : Discrepancies (e.g., C: 68.2% calculated vs. 67.9% observed) may arise from incomplete purification or hygroscopicity. Validate results using complementary techniques:

- HPLC-MS : Confirm molecular ion peaks and isotopic patterns.

- Thermogravimetric Analysis (TGA) : Detect moisture or solvent residues.

- Repeat Synthesis : Ensure reproducibility under anhydrous conditions .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Optimization : Use Pd/C or peptide coupling agents (e.g., HATU) for benzyloxycarbonyl introductions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation, as shown in analogous piperidine derivatives .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- pH Profiling : Dissolve in buffers (pH 1–12) and analyze by NMR for structural changes (e.g., hydrolysis of the benzyloxycarbonyl group) .

- Light Exposure Studies : Use UV-Vis spectroscopy to detect photodegradation products .

Q. What in vitro assays are suitable for assessing its biological activity, such as receptor binding or enzyme inhibition?

- Methodological Answer :

- Dopamine Receptor Binding : Radioligand assays with [³H]spiperone, as performed on similar piperidine derivatives .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations .

- Kinase Inhibition Profiling : Employ fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like PI3K or MAPK .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., dopamine D₂ receptors) .

- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data .

- ADMET Prediction : Software like Schrödinger’s QikProp evaluates bioavailability, blood-brain barrier penetration, and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.